2-Hydroxy-3-methyl-1H-quinolin-4-one, also known as 3-hydroxy-2-methylquinolin-4(1H)-one, is a heterocyclic organic compound belonging to the quinoline family. Its molecular formula is C10H9NO2, and it contains a hydroxyl group at the second position and a methyl group at the third position of the quinoline ring. This compound is characterized by its unique structure, which contributes to its diverse chemical reactivity and biological activities.
Research indicates that 2-hydroxy-3-methyl-1H-quinolin-4-one exhibits notable biological activities, including:
The synthesis of 2-hydroxy-3-methyl-1H-quinolin-4-one can be achieved through various methods:
2-Hydroxy-3-methyl-1H-quinolin-4-one has several applications across various fields:
Studies on the interactions of 2-hydroxy-3-methyl-1H-quinolin-4-one with biological targets reveal its potential in medicinal chemistry. For example, research has shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases such as cancer and infections caused by resistant bacteria .
Several compounds share structural similarities with 2-hydroxy-3-methyl-1H-quinolin-4-one. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methylquinolin-4(1H)-one | Lacks the hydroxyl group at the second position | Simpler structure with less biological activity |
3-Hydroxyquinolin-4(1H)-one | Lacks the methyl group at the third position | Different reactivity due to absence of methyl group |
4-Hydroxyquinoline | Lacks both hydroxyl and methyl groups | Different chemical properties |
2-Methyl-4-quinolone | Lacks hydroxyl group at position three | Different keto configuration |
The uniqueness of 2-hydroxy-3-methyl-1H-quinolin-4-one lies in its combination of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This specific arrangement allows for unique interactions within biological systems and contributes to its potential applications in pharmaceuticals and chemical synthesis .